Ksp-IA - 639074-49-0

Ksp-IA

Catalog Number: EVT-272397
CAS Number: 639074-49-0
Molecular Formula: C21H22F2N2O
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KSP-IA is a potent, specific, allosteric and cell-active inhibitor of KSP.
Overview

Kinesin spindle protein, commonly referred to as Kinesin Spindle Protein or KSP, is a motor protein essential for mitosis, particularly in the separation of chromosomes during cell division. This protein belongs to the kinesin family of motor proteins and plays a crucial role in the transport of cellular materials and the organization of the mitotic spindle. The study of Kinesin spindle protein has significant implications in cancer research, as its inhibitors are being explored as potential therapeutic agents.

Source

Kinesin spindle protein was first characterized through studies focusing on its role in mitotic processes. Research has shown that KSP is vital for proper spindle assembly and function, making it a target for cancer therapeutics aimed at disrupting cell division in rapidly proliferating tumor cells.

Classification

Kinesin spindle protein is classified as a member of the kinesin superfamily, specifically involved in mitotic functions. It is categorized under motor proteins that utilize ATP hydrolysis to move along microtubules, facilitating intracellular transport and mitosis.

Synthesis Analysis

Methods

The synthesis of Kinesin spindle protein inhibitors involves various organic synthesis techniques. One notable method includes the use of fragment-based drug design, which focuses on constructing small molecules that can inhibit the function of KSP effectively.

Technical Details

Recent advancements have utilized high-throughput screening to identify potential inhibitors. Techniques such as solid-phase peptide synthesis have been employed to create peptide-based inhibitors that specifically target KSP. For example, the peptide sequence KSPNPRF has been synthesized and conjugated with fluorophores for imaging studies, demonstrating its application in biological assays .

Molecular Structure Analysis

Structure

Kinesin spindle protein consists of a motor domain that interacts with microtubules and a tail domain that binds to cargo or other proteins. The structure is characterized by its elongated shape, allowing it to traverse along microtubules effectively.

Data

Crystallographic studies have revealed detailed insights into the molecular structure of KSP, including its binding sites and conformational dynamics during ATP hydrolysis. These structural details are crucial for designing selective inhibitors that can bind to specific regions of the protein.

Chemical Reactions Analysis

Reactions

Kinesin spindle protein operates through ATP-dependent reactions that facilitate movement along microtubules. The hydrolysis of ATP provides the energy required for conformational changes in KSP, enabling it to "walk" along microtubules.

Technical Details

The reaction mechanism involves the binding of ATP to the motor domain, followed by conformational changes that result in movement. Inhibitors designed to block this process can effectively halt cellular division, making them valuable in cancer therapy .

Mechanism of Action

Process

The mechanism of action for Kinesin spindle protein inhibitors primarily involves competitive inhibition at the ATP-binding site or interference with microtubule interaction. By disrupting these interactions, the inhibitors prevent proper spindle formation and chromosome segregation during mitosis.

Data

Studies have shown that certain small molecules can bind with high affinity to KSP, leading to reduced cellular proliferation in cancer cell lines. The binding affinity and specificity are critical parameters evaluated during drug development .

Physical and Chemical Properties Analysis

Physical Properties

Kinesin spindle protein exhibits typical characteristics of motor proteins, including solubility in aqueous buffers and stability under physiological conditions. Its molecular weight varies depending on post-translational modifications but generally falls within a range suitable for biological activity.

Chemical Properties

The chemical properties are defined by its interaction with ATP and microtubules. The stability and reactivity of potential inhibitors are assessed through various assays, including fluorescence polarization and surface plasmon resonance, which measure binding kinetics .

Applications

Scientific Uses

The primary application of kinesin spindle protein research lies in cancer therapeutics. Inhibitors targeting KSP are being developed as anti-cancer agents due to their ability to disrupt mitotic processes selectively. Additionally, these inhibitors serve as valuable tools in studying cell division mechanisms and understanding cancer biology.

Properties

CAS Number

639074-49-0

Product Name

Ksp-IA

IUPAC Name

(2S)-2-amino-1-[(2S)-4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydropyrrol-1-yl]-3-methylbutan-1-one

Molecular Formula

C21H22F2N2O

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C21H22F2N2O/c1-13(2)20(24)21(26)25-12-15(17-11-16(22)8-9-18(17)23)10-19(25)14-6-4-3-5-7-14/h3-11,13,19-20H,12,24H2,1-2H3/t19-,20-/m0/s1

InChI Key

GNFWJCGIZJCASB-PMACEKPBSA-N

SMILES

CC(C)C(C(=O)N1CC(=CC1C2=CC=CC=C2)C3=C(C=CC(=C3)F)F)N

Solubility

Soluble in DMSO

Synonyms

KSP-IA; KSP IA; KSPIA;

Canonical SMILES

CC(C)C(C(=O)N1CC(=CC1C2=CC=CC=C2)C3=C(C=CC(=C3)F)F)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC(=C[C@H]1C2=CC=CC=C2)C3=C(C=CC(=C3)F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.